

Spectroscopic Profile of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(1-Benzofuran-2-yl)-3-oxopropanenitrile**, a molecule of interest in organic synthesis and medicinal chemistry. This document outlines the key spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides detailed experimental protocols for acquiring such data.

Molecular Structure and Properties

Chemical Formula: C₁₁H₇NO₂[\[1\]](#)[\[2\]](#)

Molecular Weight: 185.18 g/mol [\[1\]](#)[\[2\]](#)

CAS Number: 5149-69-9[\[1\]](#)[\[2\]](#)

The structure of **3-(1-Benzofuran-2-yl)-3-oxopropanenitrile**, featuring a benzofuran ring linked to a 3-oxopropanenitrile moiety, makes it a versatile building block in the synthesis of more complex heterocyclic compounds.[\[1\]](#)

Spectroscopic Data

While specific experimental spectra for **3-(1-Benzofuran-2-yl)-3-oxopropanenitrile** are not widely available in public spectral databases, the expected spectral data can be predicted

based on the analysis of its structural fragments and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring, the furan proton, and the methylene protons of the propanenitrile chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl, nitrile, and aromatic carbons.

Predicted ¹H and ¹³C NMR Data

Assignment	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Benzofuran Aromatic-H	7.20 - 7.80 (m)	111.0 - 130.0
Benzofuran Furan-H	~7.00 (s)	105.0 - 115.0
Methylene (-CH ₂ -)	~4.00 (s)	~30.0
Carbonyl (C=O)	-	~180.0
Nitrile (-C≡N)	-	~115.0
Benzofuran C-O	-	~155.0
Benzofuran C-C=O	-	~150.0
Benzofuran Bridgehead-C	-	120.0 - 130.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for **3-(1-Benzofuran-2-yl)-3-oxopropanenitrile** are:

Key IR Absorption Bands

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
C≡N (Nitrile)	2240 - 2260	Medium
C=O (Ketone)	1680 - 1700	Strong
C=C (Aromatic)	1450 - 1600	Medium to Weak
C-O-C (Ether)	1000 - 1300	Strong
C-H (Aromatic)	3000 - 3100	Medium to Weak
C-H (Aliphatic)	2850 - 3000	Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data

m/z	Interpretation
185	Molecular ion (M ⁺)
157	Loss of CO
144	Loss of CH ₂ CN
129	Benzofuranoyl cation
115	Loss of CO from benzofuranoyl cation
89	Benzofuran ring fragment

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).

FT-IR Spectroscopy

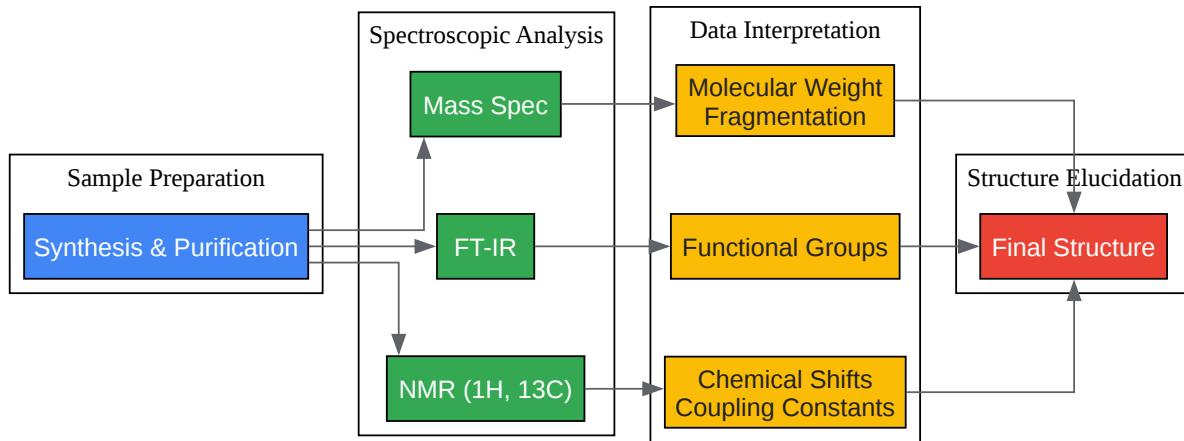
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.
- Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the detected ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like **3-(1-Benzofuran-2-yl)-3-oxopropanenitrile**.



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Caption: General workflow for spectroscopic analysis of organic compounds.

This guide provides a foundational understanding of the spectroscopic properties of **3-(1-Benzofuran-2-yl)-3-oxopropanenitrile**. For definitive analysis, it is recommended to acquire experimental data on a purified sample. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this and similar compounds.

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References

- 1. Buy 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile | 5149-69-9 [smolecule.com]

- 2. 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile | C11H7NO2 | CID 21232 - PubChem
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- To cite this document: BenchChem. [Spectroscopic Profile of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294652#spectroscopic-data-of-3-1-benzofuran-2-yl-3-oxopropanenitrile-nmr-ir-mass-spec]

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